![molecular formula C16H16ClN5O2 B3013680 6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2108823-41-0](/img/structure/B3013680.png)
6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a synthetic compound belonging to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and pyrazine rings in its structure contributes to its unique chemical properties and biological activities.
作用机制
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been known to interact with a variety of enzymes and receptors . They have shown a wide range of biological activities and have been used in various drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds, which are part of the structure of this compound, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
For instance, pyrazolo[1,5-a]pyrimidines are purine analogs and have valuable properties as antimetabolites in purine biochemical activity .
Pharmacokinetics
Triazole compounds are known for their good bioavailability and are commonly used in medicinal chemistry .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
生化分析
Biochemical Properties
The compound 6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has shown satisfactory activity compared with the lead compound foretinib . It interacts with c-Met/VEGFR-2 kinases, which are enzymes involved in cell signaling .
Cellular Effects
The compound affects various types of cells and cellular processes. It exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It influences cell function by inhibiting the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induces the late apoptosis of A549 cells .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the expression of c-Met and VEGFR-2 .
Temporal Effects in Laboratory Settings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the formation of the triazolopyrazine core followed by functionalization with the desired substituents. One common method involves the cyclization of a suitable diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several scientific research applications:
相似化合物的比较
Similar Compounds
Foretinib: A known c-Met inhibitor with similar kinase inhibitory activities.
Savolitinib: Another c-Met inhibitor with a comparable mechanism of action.
Triazolopyrazine Derivatives: Various derivatives with modifications on the triazole or pyrazine rings, exhibiting different biological activities.
Uniqueness
6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .
属性
IUPAC Name |
6-(4-chlorophenyl)-N,N-diethyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-3-21(4-2)16(24)13-14-15(23)18-12(9-22(14)20-19-13)10-5-7-11(17)8-6-10/h5-9H,3-4H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNDKQDDHSWVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
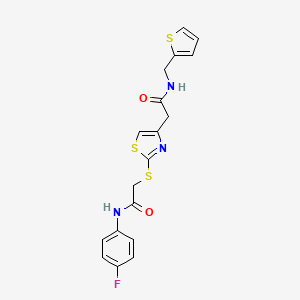
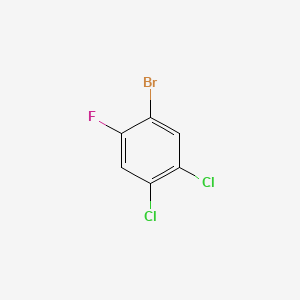
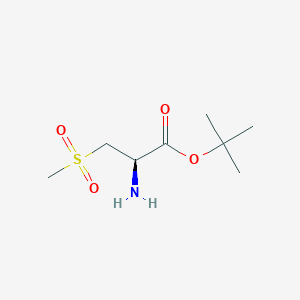
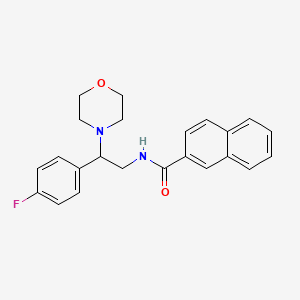
![2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3013603.png)
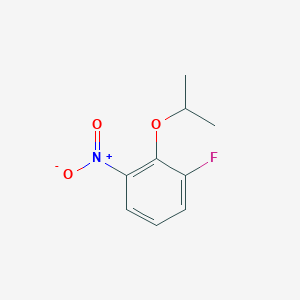
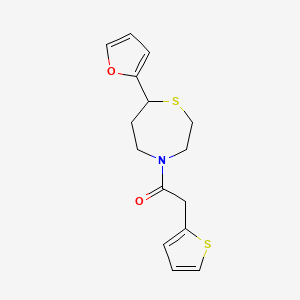
![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)
![7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013611.png)
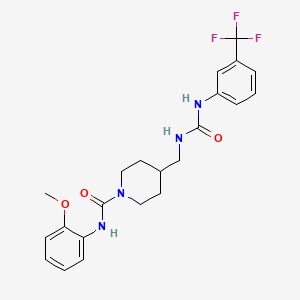
![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)
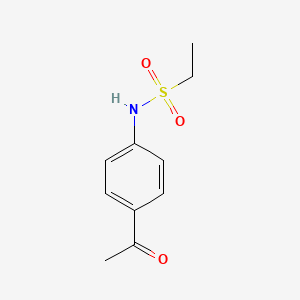
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)
![2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid](/img/structure/B3013620.png)
